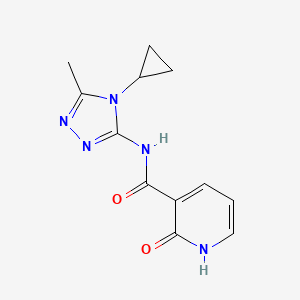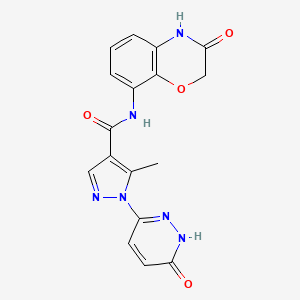![molecular formula C13H11F2N3O B7438310 1-[(4-Fluorophenyl)methyl]-3-(5-fluoropyridin-2-yl)urea](/img/structure/B7438310.png)
1-[(4-Fluorophenyl)methyl]-3-(5-fluoropyridin-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Fluorophenyl)methyl]-3-(5-fluoropyridin-2-yl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. This compound belongs to the class of protein kinase inhibitors and is known to target the spleen tyrosine kinase (SYK) enzyme. SYK is an important enzyme that plays a crucial role in the signaling pathways of various immune cells and is known to be involved in the progression of cancer.
Wirkmechanismus
1-[(4-Fluorophenyl)methyl]-3-(5-fluoropyridin-2-yl)urea is known to inhibit the activity of SYK, which is an important enzyme involved in the signaling pathways of various immune cells. SYK is known to play a crucial role in the progression of cancer by promoting cell proliferation, survival, and migration. By inhibiting SYK, 1-[(4-Fluorophenyl)methyl]-3-(5-fluoropyridin-2-yl)urea blocks the downstream signaling pathways that are responsible for the growth and survival of cancer cells. This leads to the induction of apoptosis and the inhibition of tumor growth.
Biochemical and Physiological Effects:
1-[(4-Fluorophenyl)methyl]-3-(5-fluoropyridin-2-yl)urea has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It also inhibits the proliferation and migration of cancer cells by blocking the activity of several downstream signaling pathways. 1-[(4-Fluorophenyl)methyl]-3-(5-fluoropyridin-2-yl)urea has also been shown to modulate the immune response by inhibiting the activity of various immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-Fluorophenyl)methyl]-3-(5-fluoropyridin-2-yl)urea has several advantages for use in laboratory experiments. It is a potent inhibitor of SYK and has demonstrated potent anti-tumor activity in preclinical studies. It is also relatively easy to synthesize and purify, making it an attractive candidate for use in drug discovery programs. However, 1-[(4-Fluorophenyl)methyl]-3-(5-fluoropyridin-2-yl)urea has some limitations, including its relatively low solubility and stability in aqueous solutions. This can make it challenging to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-[(4-Fluorophenyl)methyl]-3-(5-fluoropyridin-2-yl)urea. One area of interest is the development of combination therapies that include 1-[(4-Fluorophenyl)methyl]-3-(5-fluoropyridin-2-yl)urea. Several preclinical studies have shown that 1-[(4-Fluorophenyl)methyl]-3-(5-fluoropyridin-2-yl)urea can enhance the anti-tumor activity of other drugs, such as chemotherapy and immune checkpoint inhibitors. Another area of interest is the identification of biomarkers that can predict the response to 1-[(4-Fluorophenyl)methyl]-3-(5-fluoropyridin-2-yl)urea. This could help to identify patients who are most likely to benefit from treatment with 1-[(4-Fluorophenyl)methyl]-3-(5-fluoropyridin-2-yl)urea. Finally, there is interest in the development of new SYK inhibitors that have improved pharmacological properties and greater selectivity for the target enzyme.
Synthesemethoden
The synthesis of 1-[(4-Fluorophenyl)methyl]-3-(5-fluoropyridin-2-yl)urea involves several steps starting from commercially available reagents. The first step involves the formation of an intermediate compound, which is then reacted with a fluoropyridine derivative to obtain the desired product. The final product is obtained after purification and isolation steps. The synthesis of 1-[(4-Fluorophenyl)methyl]-3-(5-fluoropyridin-2-yl)urea has been described in detail in several research articles.
Wissenschaftliche Forschungsanwendungen
1-[(4-Fluorophenyl)methyl]-3-(5-fluoropyridin-2-yl)urea has been extensively studied for its potential use in the treatment of various types of cancers. It has been shown to be effective against several cancer cell lines, including lymphoma, leukemia, and solid tumors. In preclinical studies, 1-[(4-Fluorophenyl)methyl]-3-(5-fluoropyridin-2-yl)urea has demonstrated potent anti-tumor activity, both as a single agent and in combination with other drugs. Several clinical trials are currently underway to evaluate the safety and efficacy of 1-[(4-Fluorophenyl)methyl]-3-(5-fluoropyridin-2-yl)urea in patients with different types of cancers.
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(5-fluoropyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O/c14-10-3-1-9(2-4-10)7-17-13(19)18-12-6-5-11(15)8-16-12/h1-6,8H,7H2,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZKLSYFOCOXTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NC2=NC=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Fluorophenyl)methyl]-1-(5-fluoropyridin-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Hydroxycyclohexyl)-3-[(6-morpholin-4-ylpyridin-3-yl)methyl]urea](/img/structure/B7438227.png)

![2-methyl-6-(1-propan-2-ylimidazol-4-yl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B7438232.png)
![3-(3-anilinopiperidine-1-carbonyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B7438235.png)
![N-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-1-ethylpyrazole-4-sulfonamide](/img/structure/B7438244.png)
![2-[(2-methylimidazol-1-yl)methyl]-5-(5-methylthiophen-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7438247.png)
![3-Methyl-5-[[5-phenyl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B7438260.png)

![2-[(2-Chloroimidazo[1,2-a]pyridin-3-yl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7438284.png)
![4-(2-methoxyethyl)-N-[phenyl(1H-1,2,4-triazol-5-yl)methyl]pyridin-2-amine](/img/structure/B7438303.png)

![2-amino-4-[[[1-(5-bromo-4-methylpyridin-2-yl)pyrrolidin-3-yl]-methylamino]methyl]-1H-pyrimidin-6-one](/img/structure/B7438326.png)

![5-But-2-ynyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7438350.png)